molecular formula C34H50O7 B13382711 Sodium alkylarylpolyether sulfonate

Sodium alkylarylpolyether sulfonate

Cat. No.: B13382711
M. Wt: 570.8 g/mol
InChI Key: OPRCIIKRRQYBDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium alkylarylpolyether sulfonate typically involves the sulfonation of alkylarylpolyether compounds. The process begins with the alkylation of benzene using long-chain monoalkenes, followed by sulfonation with sulfur trioxide to introduce the sulfonate group . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where the alkylarylpolyether compounds are continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the final product . This method ensures high efficiency and scalability, making it suitable for mass production.

Chemical Reactions Analysis

Types of Reactions: Sodium alkylarylpolyether sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium alkylarylpolyether sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium alkylarylpolyether sulfonate involves its ability to reduce surface tension and enhance the mixing of hydrophobic and hydrophilic substances. The sulfonate group interacts with water molecules, while the alkylarylpolyether chain interacts with hydrophobic substances, facilitating their dispersion in aqueous solutions . This dual interaction makes it an effective surfactant in various applications.

Comparison with Similar Compounds

Uniqueness: Sodium alkylarylpolyether sulfonate stands out due to its polyether chain, which provides enhanced emulsifying and dispersing properties compared to other sulfonates. Its compatibility with various surfactants and stability under different conditions make it a versatile choice in many formulations .

Properties

Molecular Formula

C34H50O7

Molecular Weight

570.8 g/mol

IUPAC Name

20-(3,7-dihydroxy-4-methyldec-8-en-2-yl)-6,14-dihydroxy-5,8,12,20-tetramethyl-1-oxacycloicosa-4,7,9,11,15,17-hexaene-2,13-dione

InChI

InChI=1S/C34H50O7/c1-8-13-28(35)19-17-26(5)32(39)27(6)34(7)21-11-9-10-16-29(36)33(40)25(4)15-12-14-23(2)22-30(37)24(3)18-20-31(38)41-34/h8-16,18,22,26-30,32,35-37,39H,17,19-21H2,1-7H3

InChI Key

OPRCIIKRRQYBDU-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CCC(C)C(C(C)C1(CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O1)C)O)C)C)O)C)O)O

Origin of Product

United States

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